(-)-Verbenene
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Overview
Description
(-)-Verbenene: is a naturally occurring monoterpene hydrocarbon found in various essential oils, particularly in the oils of pine and other coniferous trees It is known for its distinctive aroma, which is often described as fresh, woody, and slightly citrusy
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: (-)-Verbenene can be isolated from essential oils through distillation and subsequent purification processes.
Chemical Synthesis: The synthesis of this compound typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources due to the complexity of its chemical synthesis. The essential oils are extracted from plant materials using steam distillation, followed by fractional distillation to isolate this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Verbenene can undergo oxidation reactions to form verbenone and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield verbenol, a valuable intermediate in organic synthesis. Sodium borohydride is a commonly used reducing agent.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: Verbenone, verbenol.
Reduction: Verbenol.
Substitution: Halogenated verbenenes, nitroverbenenes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (-)-Verbenene serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
Medicine:
Anti-inflammatory Properties: this compound has been studied for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Industry:
Perfumery and Flavoring: Due to its pleasant aroma, this compound is used in the formulation of perfumes and flavoring agents in the food industry.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of (-)-Verbenene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes, while its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Verbenone: An oxidized derivative of (-)-Verbenene with similar aromatic properties but distinct biological activities.
Verbenol: A reduced form of this compound, often used as an intermediate in organic synthesis.
Limonene: Another monoterpene hydrocarbon with a citrus aroma, commonly found in citrus fruit peels.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of a double bond, which imparts distinct chemical reactivity and biological properties compared to its similar compounds. Its unique aroma and potential therapeutic applications further distinguish it from other monoterpenes.
Properties
Molecular Formula |
C10H14 |
---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
(1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1 |
InChI Key |
YOQFOABVDRBYCG-RKDXNWHRSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C)C=C2)C |
Canonical SMILES |
CC1(C2CC1C(=C)C=C2)C |
Origin of Product |
United States |
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